Glepidotin B

Vue d'ensemble

Description

The provided papers do not specifically mention "Glepidotin B," but they do provide information on closely related compounds. The first paper discusses the total synthesis of (+)-gliocladin B and C, which are natural alkaloids with a hexahydropyrroloindole substructure . The second paper describes glepidotin C, an antimicrobial bibenzyl isolated from Glycyrrhiza lepidota . Although these compounds are not this compound, they may share some structural or biosynthetic similarities.

Synthesis Analysis

The synthesis of (+)-gliocladin B is achieved through a concise and enantioselective process that utilizes a regioselective Friedel-Crafts-based strategy. This method provides an efficient way to access the C3-(3'-indolyl)hexahydropyrroloindole substructure, which is common in a subset of epipolythiodiketopiperazine natural alkaloids. The synthesis also involves the formation of (+)-12-deoxybionectin A, a potential biosynthetic precursor, and confirms the C15 stereochemistry of (+)-gliocladin B .

Molecular Structure Analysis

The structure of glepidotin C, which may be related to this compound, is determined through spectroscopic measurements. It is identified as 2-(2-hydroxy-3-methylbut-3-enyl)-5-(1-phenylethyl)-1,3-benzenediol. This structure includes a bibenzyl moiety, which is a component of the compound's antimicrobial activity .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions related to this compound. However, the synthesis of related compounds like (+)-gliocladin B involves a Friedel-Crafts reaction, which is a key step in constructing the hexahydropyrroloindole substructure . This reaction is crucial for the formation of the core structure that defines this class of natural alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the synthesis and structural elucidation of related compounds suggest that these molecules are likely to have complex stereochemistry and specific functional groups that contribute to their biological activity, such as the diketopiperazine and bibenzyl groups found in (+)-gliocladin B and glepidotin C, respectively .

Applications De Recherche Scientifique

Propriétés physicochimiques

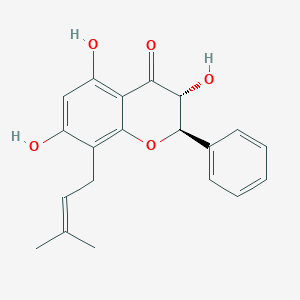

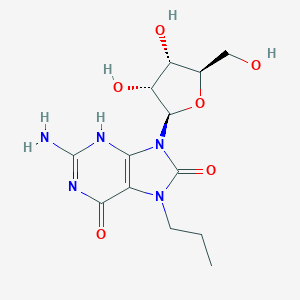

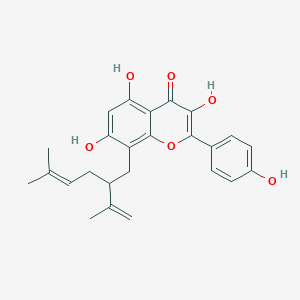

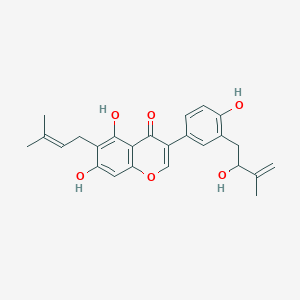

Le Glepidotin B est une flavanone et un flavanon-3-ol . Il a une formule moléculaire de C20H20O5 et une masse moléculaire de 340.3794 . Le point de fusion du this compound est de 172–173°C .

Sources biologiques

Le this compound est dérivé de la plante Glycyrrhiza lepidota , également connu sous le nom de réglisse américaine .

Activité antimicrobienne

Il a été constaté que le this compound présentait une activité antimicrobienne . Cela peut être dû à sa capacité à inhiber la synthèse des protéines bactériennes .

Activité anticancéreuse

Il a été démontré que le this compound inhibait la croissance des cellules cancéreuses du foie . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.

Détection des métabolites

Le this compound peut être détecté directement à partir des surfaces des tissus végétaux, y compris les métabolites des trichomes glandulaires, à l'aide de la pulvérisation de feuilles-MS

Safety and Hazards

Mécanisme D'action

Target of Action

Glepidotin B is a dihydroflavonol compound isolated from the extracts of American licorice, Glycyrrhiza lepidota Flavonoids, the class of compounds to which this compound belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

The exact mode of action of this compound remains to be fully elucidated. It is known that flavonoids can interact with their targets in several ways, such as by binding to proteins, inhibiting enzymes, or modulating signaling pathways .

Biochemical Pathways

They can modulate the activity of enzymes, influence cell signaling, and affect gene expression .

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight and solubility, suggest that it may have good bioavailability .

Result of Action

This compound has been reported to exhibit antimicrobial activity . This suggests that it may exert its effects at the molecular and cellular levels by interacting with microbial targets and inhibiting their growth or function.

Propriétés

IUPAC Name |

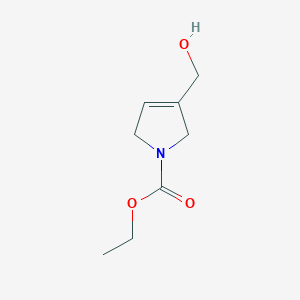

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJOIGKHVRPLSM-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331821 | |

| Record name | Glepidotin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87440-56-0 | |

| Record name | (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87440-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glepidotin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)

![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)